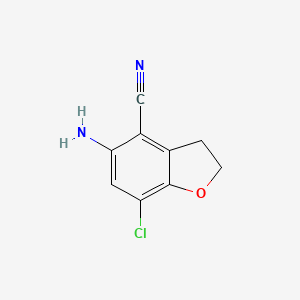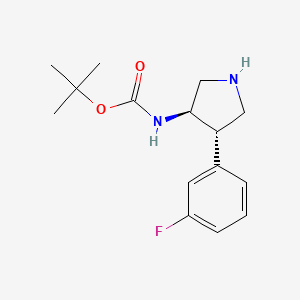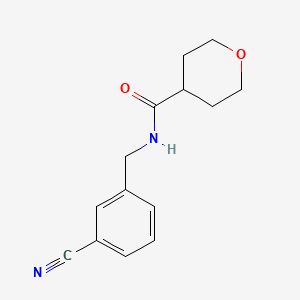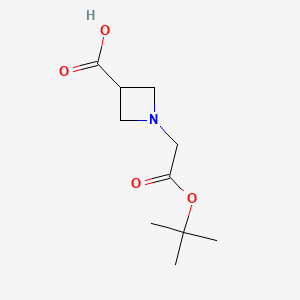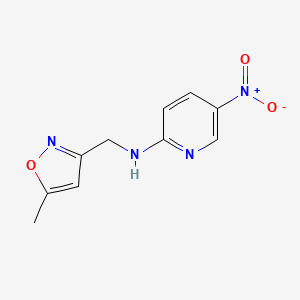
n-((5-Methylisoxazol-3-yl)methyl)-5-nitropyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((5-Methylisoxazol-3-yl)methyl)-5-nitropyridin-2-amine is a compound that belongs to the class of heterocyclic organic compounds It features an isoxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom, and a pyridine ring, which is a six-membered ring containing one nitrogen atom
Métodos De Preparación
The synthesis of N-((5-Methylisoxazol-3-yl)methyl)-5-nitropyridin-2-amine typically involves multiple steps. One common synthetic route starts with the preparation of the isoxazole ring, followed by the introduction of the nitro group on the pyridine ring. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product. Industrial production methods may employ more efficient and scalable processes, such as microwave-assisted synthesis or continuous flow chemistry, to produce the compound in larger quantities.
Análisis De Reacciones Químicas
N-((5-Methylisoxazol-3-yl)methyl)-5-nitropyridin-2-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a compound with additional oxygen-containing functional groups, while reduction may result in the removal of the nitro group.
Aplicaciones Científicas De Investigación
N-((5-Methylisoxazol-3-yl)methyl)-5-nitropyridin-2-amine has several scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology and medicine, it may be investigated for its potential pharmacological properties, such as antimicrobial or anticancer activity. In industry, the compound could be utilized in the development of new materials with specific properties, such as improved thermal stability or conductivity.
Mecanismo De Acción
The mechanism of action of N-((5-Methylisoxazol-3-yl)methyl)-5-nitropyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied. Further research is needed to fully elucidate the mechanism of action of this compound.
Comparación Con Compuestos Similares
N-((5-Methylisoxazol-3-yl)methyl)-5-nitropyridin-2-amine can be compared with other similar compounds, such as N-(5-methylisoxazol-3-yl)malonamide and N-(5-methylisoxazol-3-yl)oxalamide . These compounds share the isoxazole ring but differ in their additional functional groups and overall structure. The uniqueness of this compound lies in its combination of the isoxazole and nitropyridine moieties, which may confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H10N4O3 |
|---|---|
Peso molecular |
234.21 g/mol |
Nombre IUPAC |
N-[(5-methyl-1,2-oxazol-3-yl)methyl]-5-nitropyridin-2-amine |
InChI |
InChI=1S/C10H10N4O3/c1-7-4-8(13-17-7)5-11-10-3-2-9(6-12-10)14(15)16/h2-4,6H,5H2,1H3,(H,11,12) |
Clave InChI |
KYXPKDLRAJQGSW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NO1)CNC2=NC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




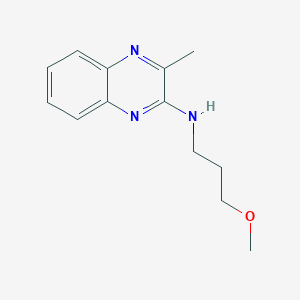


![(1R)-17-fluoro-7-hydroxy-21-methyl-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4(9),5,7,15(20),16,18-heptaen-14-one](/img/structure/B14895153.png)
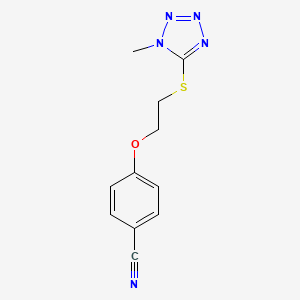
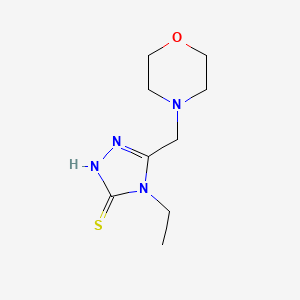
![2-{[2-(1,3-Benzodioxol-5-ylcarbonyl)hydrazinyl]carbonyl}cyclohexanecarboxylic acid](/img/structure/B14895177.png)
